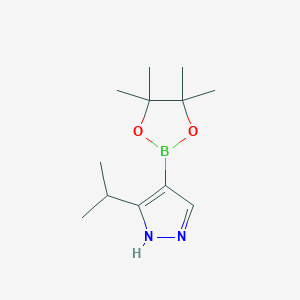

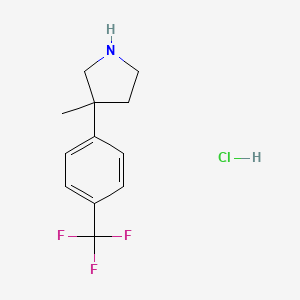

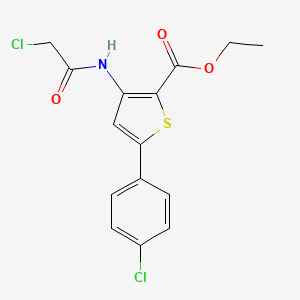

3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as Ipragliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is a drug used for the treatment of type 2 diabetes mellitus. Ipragliflozin works by blocking the reabsorption of glucose in the kidneys, causing excess glucose to be excreted in the urine. This mechanism of action helps to lower blood glucose levels in diabetic patients.

科学的研究の応用

Synthesis and Characterization

Synthesis and DFT Studies : This compound is used as a raw substitute material in the synthesis of various pyrazole derivatives. It's characterized using FT-IR, NMR, MS spectroscopies, and X-ray diffraction. DFT studies are performed to calculate the molecular structure, confirming the results of X-ray diffraction (Liao, Liu, Wang, & Zhou, 2022).

Molecular Structure and DFT Analysis : The compound serves as an organic intermediate in molecular syntheses, characterized by spectroscopic methods and X-ray diffraction. The consistency of molecular structure with DFT calculations highlights its potential in various scientific applications (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Chemical Properties and Intermediates

Role in Synthesis of Biologically Active Compounds : It acts as an important intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis and structural confirmation are crucial steps in the development of these compounds (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Application in Polymer Chemistry : The compound is used in the synthesis of deeply colored polymers with specific molecular weights, solubility, and characteristic properties. Its role in polymer chemistry is significant for developing new materials with desired properties (Welterlich, Charov, & Tieke, 2012).

Medicinal Chemistry and Drug Discovery

- Synthesis of Novel Pyrazoles for Drug Discovery : The compound is utilized in synthesizing novel pyrazole derivatives for potential use in drug discovery, specifically for anti-inflammatory and anti-cancer properties. Molecular docking and ADMET predictions are part of this research, underlining its importance in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Luminescent Properties

- In Luminescent Polymers : The compound is used in synthesizing fluorene copolymers, showing significant photoluminescence and electroluminescence properties. This aspect is crucial for applications in optoelectronics and light-emitting devices (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).

Conformational Analysis

- Structural and Vibrational Property Studies : The compound is synthesized and its structure is characterized by spectroscopy and X-ray diffraction. DFT and TD-DFT calculations are performed for spectroscopic data analysis, geometrical parameters, and vibrational properties, emphasizing its versatility in conformational analysis (Wu, Chen, Chen, & Zhou, 2021).

作用機序

Target of Action

Boronic acid pinacol esters are generally used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound 3-Isopropylpyrazole-4-boronic acid pinacol ester, as a boronic acid pinacol ester, is likely to participate in Suzuki–Miyaura coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Isopropylpyrazole-4-boronic acid pinacol ester are related to the Suzuki–Miyaura coupling reactions . This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .

Pharmacokinetics

It’s important to note that boronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the action of 3-Isopropylpyrazole-4-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of 3-Isopropylpyrazole-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst is crucial for the Suzuki–Miyaura coupling reaction .

特性

IUPAC Name |

5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-8(2)10-9(7-14-15-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSAOVXHBKZRHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2424604.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2424612.png)

![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2424618.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2424624.png)